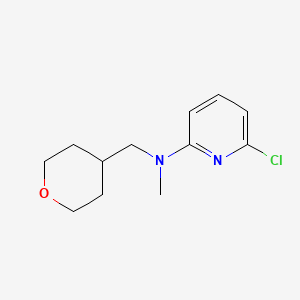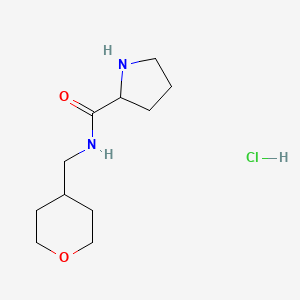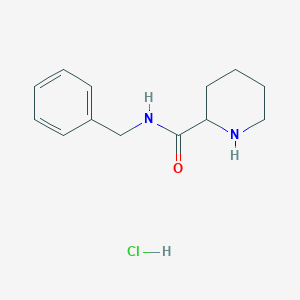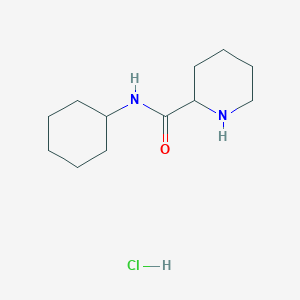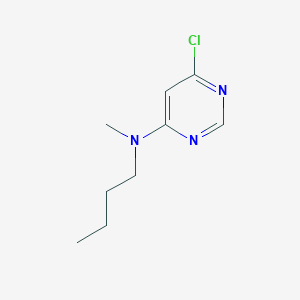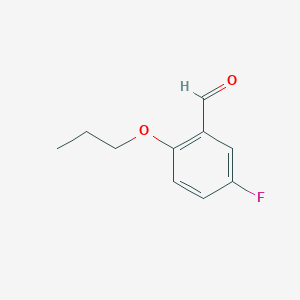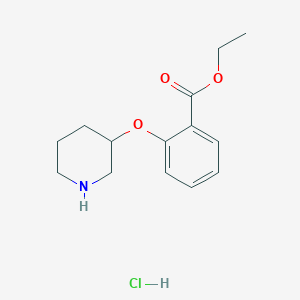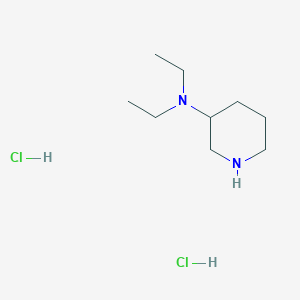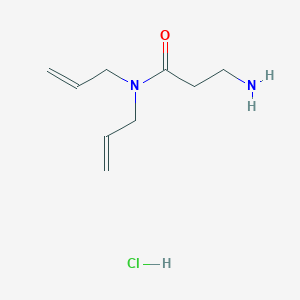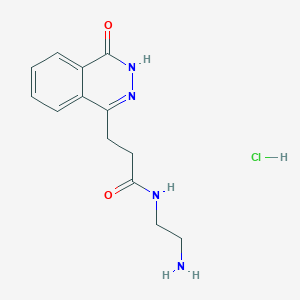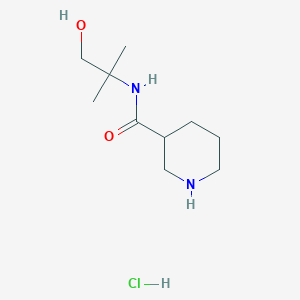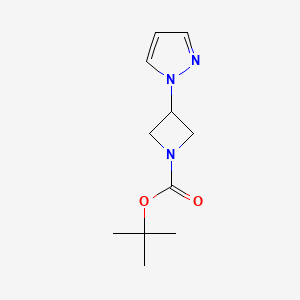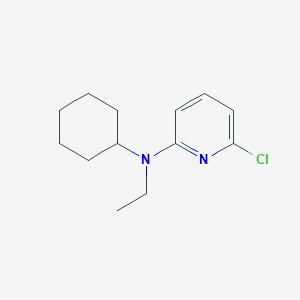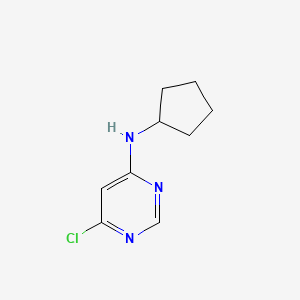
N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride
Descripción general
Descripción
N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride is a research chemical with the molecular formula C8H17ClN2O and a molecular weight of 192.68 g/mol . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular structure of N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride consists of a pyrrolidine ring with an isopropyl group and a carboxamide group attached .Aplicaciones Científicas De Investigación
Biological Cell Detachment Applications
Poly(N-isopropyl acrylamide), closely related to N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride, is widely used in bioengineering applications. This includes the nondestructive release of biological cells and proteins from substrates. It has applications in studying the extracellular matrix, cell sheet engineering and tissue transplantation, tumorlike spheroids formation, bioadhesion and bioadsorption studies, and manipulation of individual cells (Cooperstein & Canavan, 2010).
RAFT Polymerization for Drug Delivery
Poly(N-isopropyl acrylamide), again a polymer related to N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride, is explored for drug delivery through controlled room-temperature RAFT polymerization. This process is key for creating homopolymerizations with characteristics of a controlled/"living" polymerization (Convertine et al., 2004).
Crystal Engineering and Pharmaceutical Cocrystals
A novel carboxamide-pyridine N-oxide synthon, related to N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride, is used for assembling isonicotinamide N-oxide in a triple helix architecture. This technique is exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide (Reddy et al., 2006).
Biomedical Applications of Poly(Vinyl Caprolactam) Gels
Poly(vinyl caprolactam) (PNVCL), similar to Poly(N-isopropyl acrylamide), is significant for biomedical applications due to its thermoresponsive properties. Its applications range from drug delivery to tissue engineering, attracting considerable scientific interest (Rao, Rao, & Ha, 2016).
Cytotoxicity Assessment in Tissue Engineering
Poly(N-isopropyl acrylamide) is extensively studied for its stimulus-responsive properties, particularly in tissue engineering. The cytotoxicity of the polymer and its coatings, vital for biomedical applications, is thoroughly evaluated (Cooperstein & Canavan, 2013).
Alkaline Anion Exchange Membrane Applications
Pyrrolidinium cations, including isopropyl variations, are synthesized and characterized for anion exchange membranes (AEMs), showing promising stability in basic solutions. This study provides insights into improving the stability of pyrrolidinium cation-based AEMs (Gu et al., 2014).
Rapid Shrinking Hydrogels in Biomedical Engineering
Poly(N-isopropyl acrylamide) hydrogels, crosslinked by nanogels, exhibit rapid shrinking and are explored for biomedical applications due to their unique nanoporous structure (Morimoto et al., 2008).
Functional Copolymers for Bioengineering
Stimuli-responsive copolymers of N-isopropyl acrylamide are crucial in modern bioengineering and biotechnology. Their applications include cell and enzyme immobilization, drug and gene delivery, and protein dehydration processes (Rzaev, Dinçer, & Pişkin, 2007).
Degradable Scaffolds in Tissue Engineering
Thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity and degradability are developed for tissue engineering, proving to be biocompatible and effective in cell culture applications (Galperin, Long, & Ratner, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-propan-2-ylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(2)10-8(11)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHNUOLUCUUALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



